1-Nitroso-1-methyl-3-ethylurea

Description

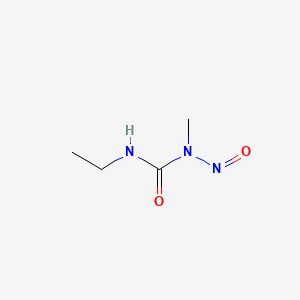

Structure

3D Structure

Properties

CAS No. |

72479-13-1 |

|---|---|

Molecular Formula |

C4H9N3O2 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-ethyl-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C4H9N3O2/c1-3-5-4(8)7(2)6-9/h3H2,1-2H3,(H,5,8) |

InChI Key |

IHSMGJQJILYALZ-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N(C)N=O |

Canonical SMILES |

CCNC(=O)N(C)N=O |

Other CAS No. |

72479-13-1 |

Synonyms |

1-nitroso-1-methyl-3-ethylurea N'-ethyl-N-methyl-N-nitrosourea |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity in Research Settings

Established Synthetic Pathways for 1-Nitroso-1-methyl-3-ethylurea from Precursor Ureas

The traditional and most common method for synthesizing N-nitrosoureas, including this compound (NMEU), involves the nitrosation of the corresponding precursor urea (B33335). orgsyn.orgd-nb.info This reaction is typically carried out by treating the precursor, in this case, 1-methyl-3-ethylurea, with a nitrosating agent in an acidic aqueous medium. cardiff.ac.ukorgsyn.org

The general procedure involves dissolving the precursor urea in an acid, such as hydrochloric or sulfuric acid, and then adding a solution of sodium nitrite (B80452). orgsyn.orgresearchgate.net The reaction is usually conducted at low temperatures, often at or below 0°C, to control the exothermic nature of the reaction and to minimize the decomposition of the product. orgsyn.org The N-nitrosourea product often precipitates from the reaction mixture and can be isolated by filtration. orgsyn.org

The yield of this reaction is dependent on several factors, including the purity of the starting materials and the careful control of the reaction temperature. orgsyn.org For instance, the synthesis of the related compound nitrosomethylurea (B1605039) from methylurea (B154334) and sodium nitrite in the presence of sulfuric acid can yield between 66-72% of the product. orgsyn.org

It is important to note that N-nitrosoureas are a class of compounds that also includes N-nitrosamines, which are formed from the nitrosation of secondary amines. cabidigitallibrary.org

Novel Approaches to the Synthesis of NMEU and its Analogues for Experimental Studies

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of N-nitrosoureas and their analogues, often focusing on improved safety and scalability.

One notable approach is the use of continuous flow chemistry. rsc.org This technique offers significant advantages over traditional batch methods, particularly when dealing with potentially unstable or hazardous intermediates like N-nitrosoureas. rsc.org A continuous flow process for the preparation of N-nitroso-N-methylurea (MNU), a close analogue of NMEU, has been developed. This process involves the reaction of N-methylurea with sodium nitrite in a biphasic system within a series of coiled tube reactors. rsc.org This method allows for precise control of reaction parameters and minimizes the accumulation of hazardous materials. rsc.org

Another area of innovation is the exploration of different nitrosating agents and reaction conditions. While sodium nitrite in acid remains common, other reagents like tert-butyl nitrite have been investigated for the N-nitrosation of various amines. cardiff.ac.uk Additionally, photochemical methods have been explored for trans-nitrosation reactions, where a nitroso group is transferred from one molecule to another under photochemical conditions. cardiff.ac.uk

Furthermore, methodologies for the synthesis of related N-nitroso compounds, such as N-nitroso-β-methylaminoisobutyl methyl ketone (NMK), have been developed in biphasic systems, which can facilitate product separation. google.com These alternative synthetic strategies provide valuable tools for accessing a wider range of N-nitroso compounds for experimental studies.

Investigation of Chemical Decomposition and Stability in Biological Mimetic Environments

The stability of N-nitrosoureas like NMEU is highly dependent on the pH of the surrounding environment. In aqueous solutions, their decomposition is pH-dependent, with stability decreasing as the pH increases. nih.gov For the related compound N-nitroso-N-methylurea (NMU), the half-life at 20°C ranges from 125 hours at pH 4.0 to just 0.03 hours at pH 9.0. nih.gov

Table 1: pH-Dependent Stability of N-Nitroso-N-methylurea (NMU) in Aqueous Solution at 20°C

| pH | Half-life (hours) |

| 4.0 | 125 |

| 6.0 | 24 |

| 7.0 | 1.2 |

| 8.0 | 0.1 |

| 9.0 | 0.03 |

| Data sourced from PubChem nih.gov |

The decomposition of N-nitrosoureas in alkaline conditions is initiated by deprotonation at the carbamoyl (B1232498) group. nih.govacs.org This leads to the formation of reactive intermediates, including an alkyldiazonium ion (in the case of NMEU, an ethyldiazonium ion) and isocyanate. nih.gov It is this high chemical reactivity that makes enzymatic catalysis unlikely to be involved in their decomposition. nih.govnih.gov

The pure compounds are also sensitive to light and humidity, necessitating storage under refrigerated conditions to prevent decomposition. nih.gov

Reactivity with Nucleophilic Centers Relevant to Biological Macromolecules

N-nitrosoureas, including NMEU, are potent alkylating agents. nih.govwikipedia.org Their biological activity stems from their ability to transfer their alkyl group (in this case, a methyl or ethyl group) to nucleophilic centers in biological macromolecules, most notably nucleic acids. nih.govwikipedia.org

The primary mechanism of action involves the decomposition of the N-nitrosourea to form a reactive alkyldiazonium ion. nih.gov This electrophilic species can then react with various nucleophilic sites on DNA and RNA bases. Alkylation has been observed in numerous tissues and species. nih.gov

The reactivity of N-nitrosoureas with nucleophiles is a key area of study. Research has been conducted on the reaction of N-nitrosoureas with thiols to form thiocarbamic S-esters. oup.com Furthermore, the reactivity of the nitroso group itself with various nucleophilic nitrogen compounds has been investigated. rsc.org These studies provide insights into the fundamental chemical interactions that underpin the biological effects of N-nitrosoureas.

Metabolic Transformation and Biotransformation Pathways in Experimental Systems

Enzymatic and Non-Enzymatic Hydrolysis Pathways

The decomposition of MNU is significantly influenced by its chemical instability in aqueous solutions, a process that can occur without enzymatic involvement. nih.gov The rate of this non-enzymatic hydrolysis is highly dependent on pH. nih.govlookchem.com

Non-Enzymatic Hydrolysis: In aqueous environments, the stability of MNU decreases as the pH increases. The kinetics of its hydrolysis follow a first-order reaction, with a notable acceleration in the rate of decomposition at a pH above 8. nih.gov The base-induced hydrolysis is triggered by the deprotonation at the carbamoyl (B1232498) group. nih.gov This spontaneous decomposition generates critical reactive intermediates, including the methyldiazonium ion (CH₃N₂⁺) and cyanate (B1221674) (NCO⁻). nih.gov The methyldiazonium ion is a potent methylating agent responsible for transferring a methyl group to nucleophilic sites on macromolecules like DNA and RNA. nih.govacs.org The high chemical reactivity of MNU makes it unlikely that enzymatic catalysis is a major contributor to its initial decomposition. nih.gov

Enzymatic Hydrolysis: While non-enzymatic hydrolysis is a primary degradation pathway, some studies indicate enzymatic involvement in processing MNU or its subsequent products. For instance, endonuclease II from Escherichia coli has been shown to release specific methylated bases, such as O⁶-methylguanine and 3-methyladenine, from DNA that has been treated with MNU, suggesting a role for enzymes in the repair and processing of MNU-induced damage rather than in the hydrolysis of the parent compound itself. pnas.org

Table 1: Key Products of N-methyl-N-nitrosourea (MNU) Hydrolysis

| Precursor | Condition | Key Reactive Intermediates | Consequence |

| N-methyl-N-nitrosourea (MNU) | Aqueous solution, pH-dependent (rate increases > pH 8) | Methyldiazonium ion (CH₃N₂⁺), Cyanate (NCO⁻) | Alkylation (methylation) of cellular macromolecules. nih.govacs.org |

Oxidative Metabolism and Metabolite Identification in Vitro

In addition to hydrolysis, MNU undergoes oxidative metabolism, which is a key step in its bioactivation. In vitro studies using subcellular fractions have been instrumental in identifying the pathways and metabolites involved.

Research has demonstrated that mouse liver microsomes metabolize MNU, producing highly reactive products that are capable of alkylating cellular macromolecules. nih.govkisti.re.kr This metabolic activation is dependent on the presence of cofactors such as NADPH and molecular oxygen. nih.gov The process is considered an α-hydroxylation pathway, which is a common activation mechanism for carcinogenic nitrosamines. mdpi.com This oxidation leads to an unstable α-hydroxy intermediate that spontaneously decomposes. mdpi.com This decomposition generates formaldehyde (B43269) and a methyl diazohydroxide, which then forms the highly electrophilic methyldiazonium ion. mdpi.com The methyldiazonium ion is the ultimate methylating species that reacts with DNA. mdpi.com

Studies have also shown that MNU treatment in vitro can induce oxidative stress, leading to the generation of reactive oxygen species in certain cell lines, such as murine photoreceptor-derived cells. nih.govjst.go.jpresearchgate.net

Table 2: Identified In Vitro Metabolites and Reactive Species of MNU

| System | Metabolic Pathway | Identified Metabolites/Reactive Species | Method of Detection/Observation |

| Mouse Liver Microsomes | Oxidative Metabolism (α-hydroxylation) | Reactive alkylating product(s), Formaldehyde, Methyldiazonium ion | Cofactor requirement (NADPH, O₂), Alkylation of macromolecules. nih.govmdpi.com |

| Calf Thymus DNA incubated with MNU | Methylation | 7-methylguanine, 3-methyladenine, O⁴-methylthymidine, 3-methylthymidine | Chromatography after degradation of DNA. scispace.com |

| Human Cell Cultures | Oxidative Stress | Reactive Oxygen Species | Measurement of radical production in cell lines. nih.govjst.go.jp |

Conjugation Reactions and Excretion Pathways in Experimental Models

Conjugation reactions represent a significant detoxification pathway for many xenobiotics. For MNU, its high reactivity means it often interacts with macromolecules near its site of formation, but conjugation pathways for its metabolites have been explored.

The most studied conjugation reaction in this context involves glutathione (B108866) (GSH). While direct conjugation of the parent MNU molecule is not the primary focus, GSH can react with the downstream products of MNU-induced damage. For example, MNU exposure leads to the formation of apurinic/apyrimidinic (AP) sites in DNA, which can generate a reactive electrophile known as 3'-phospho-α,β-unsaturated aldehyde (3'-PUA). nih.govacs.org Glutathione, due to its high intracellular concentration, can conjugate with 3'-PUA to form 3-glutathionyl-2,3-dideoxyribose (GS-ddR). nih.govacs.orgnih.gov This conjugate has been identified in the DNA of human cells, and its levels increase following exposure to MNU. nih.govacs.org

Other in vitro experiments have shown that diethyldithiocarbamic acid (DDTC), a metabolite of disulfiram, can react with the methylating species generated from MNU to form methyldithiocarbamate. oup.com

Information on the specific excretion pathways for MNU and its metabolites is limited, largely because the compound is so reactive and decomposes rapidly in vivo. nih.gov Its primary effect is localized alkylation in various tissues, including the brain, kidney, liver, and lung. nih.gov Any excretion would involve the elimination of the stable end-products of its decomposition and subsequent metabolic reactions. For the related compound N-nitrosodimethylamine (NDMA), metabolites like methylamine (B109427) have been detected in urine, suggesting a potential excretion route for smaller amine fragments resulting from MNU breakdown. cdc.gov

Role of Cytochrome P450 Enzymes in NMEU Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism and metabolic activation of MNU. nih.govmdpi.com

Cofactor Dependency : The reaction requires NADPH and oxygen, which are characteristic of CYP-mediated monooxygenase reactions. nih.gov

Inhibition : The process is inhibited by sodium azide (B81097) (NaN₃). nih.gov

Enzyme Induction : Pre-treatment of experimental animals with known CYP inducers like phenobarbital (B1680315) and 3,4-benz(a)pyrene enhances the metabolic activation of MNU. nih.gov Furthermore, MNU itself can induce the activity of cytochrome P450 enzymes. nih.govscielo.br

While research on many nitrosamines has identified specific isozymes like CYP2E1, CYP1A1, CYP1A2, and CYP2B1 as key players in their activation, the specific isozymes with the highest affinity for MNU are part of ongoing investigation. mdpi.comnih.govnih.govaacrjournals.org For instance, in rats, nimbolide (B1678885) treatment was shown to suppress the elevated levels of total cytochrome P450 induced by MNU. scielo.brscielo.br The induction of specific CYP enzymes can significantly alter the metabolic fate of other compounds, such as estrogens, which has been studied in models of MNU-induced carcinogenesis. jst.go.jp

Table 3: Evidence for Cytochrome P450 Involvement in MNU Metabolism

| Experimental Evidence | Observation | Implication |

| Cofactor Requirements | Metabolism of MNU in mouse liver microsomes requires NADPH and O₂. nih.gov | Consistent with a CYP-mediated monooxygenase reaction. |

| Induction Studies | Pre-treatment with phenobarbital or 3,4-benz(a)pyrene increases MNU metabolism. nih.gov | Demonstrates that enzymes inducible by these agents are involved in MNU activation. |

| Self-Induction | MNU itself can increase the levels of cytochrome P450. nih.govscielo.br | Suggests a feedback loop or auto-regulation of its own metabolism. |

| Inhibition Studies | Sodium azide inhibits the metabolic activation of MNU. nih.gov | Confirms the enzymatic nature of the activation process. |

Molecular Mechanisms of Interaction with Biological Macromolecules

Adduct Formation with Deoxyribonucleic Acid (DNA)

The principal mechanism through which 1-Nitroso-1-methyl-3-ethylurea and related compounds exert their effects is by forming covalent adducts with DNA. ontosight.ai This process, known as DNA alkylation, involves the transfer of a methyl or ethyl group to various positions on the DNA bases and the phosphate (B84403) backbone. ontosight.aigatech.edu The formation of these adducts can disrupt the normal structure and function of DNA, leading to significant consequences for the cell. ontosight.ai

Upon entering a biological system, this compound is converted into transient, highly reactive alkanediazonium ions through base-catalyzed hydrolysis or enzymatic processes. gatech.edu These charged intermediates are the primary alkylating species that interact with the nucleophilic sites on the DNA molecule. gatech.edu

The alkylating intermediates derived from this compound exhibit a degree of specificity in their reactions with DNA, targeting several nucleophilic sites on the purine (B94841) and pyrimidine (B1678525) bases. researchgate.net While multiple sites can be alkylated, some are more frequently targeted and have greater biological implications than others. gatech.eduoncohemakey.com

The most common site of alkylation is the N7 position of guanine (B1146940) (N7-Guanine), located in the major groove of the DNA helix. gatech.eduoncohemakey.com However, alkylation at the O6 position of guanine (O6-Guanine), though occurring less frequently, is considered a particularly critical lesion due to its high mutagenic potential. scispace.comgatech.edu Other significant sites of adduction include the N3 position of adenine (B156593) and the O2 and N3 positions of cytosine. researchgate.netoncohemakey.com The non-bridging oxygen atoms of the DNA phosphate backbone are also susceptible to alkylation, leading to the formation of phosphotriesters. gatech.eduescholarship.org

The relative extent of alkylation at these different sites can vary. For instance, with N-nitroso-N-methylurea (NMU), a related compound, the major product is 7-methylguanine, while O6-methylguanine is formed at about 10% of the level of the N7 adduct. gatech.edu The specific pattern of DNA adduct formation is a key determinant of the compound's biological effects.

Table 1: Common DNA Alkylation Sites for Nitrosoureas

| Alkylation Site | Location in DNA | Significance |

| N7-Guanine | Major Groove | Most frequent adduct, can destabilize the DNA helix. gatech.eduoncohemakey.com |

| O6-Guanine | Watson-Crick pairing face | Highly mutagenic, leads to mispairing during replication. scispace.comgatech.edu |

| N3-Adenine | Minor Groove | Can block DNA replication. scispace.com |

| N3-Cytosine | Watson-Crick pairing face | Can interfere with proper base pairing. oncohemakey.com |

| Phosphate Backbone | Internucleotide linkage | Forms phosphotriesters, can affect DNA structure. gatech.eduescholarship.org |

The three-dimensional arrangement of atoms, or stereochemistry, plays a crucial role in the interaction between alkylating agents and DNA. The complex, chiral structure of the DNA double helix influences how and where adducts are formed. The stereochemistry of the resulting adducts can, in turn, affect their recognition and processing by cellular DNA repair machinery. nih.gov

For some complex alkylating agents, the stereochemical configuration of the DNA adducts has been shown to be a critical factor in their biological impact. nih.gov For example, with bulky adducts, their specific conformation within the DNA helix can determine whether they are efficiently repaired or persist to cause mutations. nih.gov While detailed stereochemical studies specifically on this compound are not extensively documented in the provided results, the principles derived from related compounds suggest that the spatial orientation of the methyl and ethyl adducts formed by this agent would similarly influence their biological consequences.

The formation of DNA adducts by this compound can severely compromise the fidelity of essential cellular processes like DNA replication and transcription. plos.orgnih.gov These adducts can act as physical blocks to the progression of DNA and RNA polymerases, or they can alter the coding properties of the DNA template, leading to errors. ethz.ch

A primary consequence of O6-alkylguanine adducts is their propensity to cause mispairing during DNA replication. scispace.com For example, O6-methylguanine preferentially pairs with thymine (B56734) instead of cytosine, which, if not repaired, results in a G:C to A:T transition mutation in the subsequent round of replication. nih.gov Adducts at other positions, such as N7-guanine, can destabilize the DNA helix and contribute to the collapse of the replication fork.

Similarly, transcription can be impaired when RNA polymerase encounters a DNA adduct. plos.orgethz.ch The presence of bulky lesions can block the elongating polymerase, thereby reducing the rate of transcription of active genes. plos.org This disruption of replication and transcription can lead to a range of detrimental cellular outcomes, from the introduction of mutations to the arrest of the cell cycle and cell death. collectionscanada.gc.ca

Certain bifunctional alkylating agents are capable of reacting with two different positions on the DNA, leading to the formation of cross-links. glpbio.com These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands). glpbio.com Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA strands, which is essential for both replication and transcription. ontosight.aiglpbio.com

Impact of DNA Adducts on DNA Replication and Transcription Fidelity.

Interaction with Ribonucleic Acid (RNA)

While the interaction of alkylating agents with DNA is more extensively studied due to its direct link to mutagenesis and carcinogenesis, these reactive compounds can also form adducts with RNA. tandfonline.com The chemical principles governing the alkylation of RNA are similar to those for DNA, with the electrophilic intermediates attacking nucleophilic sites on the RNA bases and phosphate backbone.

The reactive species generated from this compound can alkylate RNA molecules. tandfonline.com The sites of alkylation on RNA are analogous to those on DNA, including the ring nitrogens of the bases. Given that RNA is typically single-stranded, some sites that are less accessible in the DNA double helix may be more available for reaction in RNA. The formation of RNA adducts can interfere with the function of various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This can disrupt protein synthesis and other essential cellular functions. While the formation of RNA adducts by alkylating agents is known to occur, detailed characterization and the specific biological consequences of RNA adducts from this compound are less documented compared to its DNA interactions. plos.orgtandfonline.com

Functional Consequences of RNA Modification

While the interaction of nitrosoureas with DNA is extensively studied, the modification of RNA and its functional aftermath are also crucial aspects of their mechanism of action. The alkylating activity of NMU and related compounds like N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) extends to RNA molecules, leading to a variety of cellular responses. ebi.ac.uknih.gov

The modification of RNA by these agents can disrupt its normal function in several ways. For instance, studies have shown that MNU can inhibit the synthesis of viral RNA. ebi.ac.uk This suggests that alkylation can interfere with the template function of RNA during replication or transcription. The addition of methyl or ethyl groups to RNA bases can alter their hydrogen-bonding patterns, potentially leading to errors during protein synthesis or disrupting the intricate secondary and tertiary structures critical for RNA's regulatory and catalytic roles. umich.edu

Recent research has highlighted the importance of RNA modifications, such as N6-methyladenosine (m6A), in regulating gene expression and cellular processes. nih.govnih.gov Environmental exposures that alter these modification patterns can have significant health consequences. nih.gov In the context of NMU-induced carcinogenesis, alterations in RNA-binding proteins have been observed. For example, treatment with MNU has been shown to cause a significant downregulation of heterogeneous nuclear ribonucleoprotein (hnRNP) C1/C2 in certain cell lines, pointing to a disruption in RNA processing and metabolism. iiarjournals.org Furthermore, long-term exposure to MNU has been linked to increased expression of YTHDF1, an m6A 'reader' protein, which in turn affects the translation of specific target mRNAs, such as HSPH1, contributing to malignant transformation. nih.gov

These findings underscore that the functional consequences of RNA modification by NMU are multifaceted, ranging from direct inhibition of RNA synthesis to more subtle disruptions of post-transcriptional gene regulation, ultimately contributing to the compound's biological effects.

Covalent Modification of Proteins

In addition to nucleic acids, proteins are significant targets for covalent modification by this compound and other nitrosoureas. nih.govmedcrine.combrainkart.com This modification primarily occurs through two principal mechanisms: alkylation and carbamoylation, which can alter protein structure and function, thereby affecting numerous cellular pathways. medcrine.combrainkart.com

Identification of Target Proteins and Sites of Modification (e.g., Carbamoylation of Lysine (B10760008) Residues)

The decomposition of nitrosoureas generates reactive intermediates, including isocyanates, which are responsible for the carbamoylation of proteins. medcrine.comresearchgate.net This process involves the covalent attachment of a carbamoyl (B1232498) group to nucleophilic sites on the protein. The primary targets for carbamoylation are the free amino groups of proteins, including the N-terminal α-amino group and the ε-amino group of lysine residues. nih.govmedcrine.comaacrjournals.org Studies have shown that the N-terminal amino groups can be as, or even more, reactive towards carbamoylation than the lysine ε-amino groups. nih.gov Arginine residues have also been identified as potential sites for carbamoylation. researchgate.net

The specificity of carbamoylation can be influenced by the structure of the nitrosourea (B86855) compound. For instance, the nature of the substituent on the N-3 position of the urea (B33335) can affect the stability and reactivity of the resulting carbamoylating species. nih.gov This modification neutralizes the positive charge of the amino group, which can alter the protein's electrophoretic mobility and potentially its conformation and interactions. nih.govaacrjournals.org

While a definitive and exhaustive list of all proteins targeted by NMU is not fully established, the broad reactivity of its carbamoylating species suggests that a wide array of cellular proteins could be modified. researchgate.net

| Modification Type | Reactive Species | Primary Target Residues | Effect on Protein |

| Carbamoylation | Isocyanate | Lysine (ε-amino group), N-terminal (α-amino group), Arginine | Neutralization of positive charge, alteration of electrophoretic mobility and conformation. nih.govresearchgate.netaacrjournals.org |

Effects on Protein Structure and Enzyme Activity (e.g., DNA Repair Enzymes, Thioredoxin Reductase)

The covalent modification of proteins by this compound can have profound effects on their structure and enzymatic function. This is particularly significant for enzymes involved in critical cellular processes like DNA repair and redox homeostasis. nih.gov

DNA Repair Enzymes:

A crucial target of nitrosourea-induced modification is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT). nih.govresearchgate.net This "suicide" enzyme repairs DNA by transferring the alkyl group from the O⁶ position of guanine to one of its own cysteine residues. researchgate.net This process, however, leads to the irreversible inactivation of the AGT protein. nih.govresearchgate.net The carbamoylation of AGT by nitrosoureas can further inhibit its activity, compromising the cell's ability to repair mutagenic DNA lesions. nih.gov The depletion and inactivation of AGT are critical factors in the cytotoxic and mutagenic effects of nitrosoureas. nih.gov

Thioredoxin Reductase:

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is often overexpressed in cancer cells. cellmolbiol.orgnih.govnih.gov TrxR has emerged as a significant target for nitrosourea compounds. cellmolbiol.org The electrophilic nature of nitrosourea derivatives allows them to react with the highly reactive selenocysteine (B57510) residue in the active site of TrxR, leading to its inhibition. cellmolbiol.org The inhibition of TrxR disrupts the cell's antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress, which can trigger apoptosis. nih.gov The dual inhibition of DNA repair mechanisms and the thioredoxin system highlights the multifaceted impact of nitrosoureas on cellular function. cellmolbiol.org

| Target Enzyme | Mechanism of Inhibition | Functional Consequence | References |

| O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT) | Carbamoylation and irreversible inactivation during DNA repair | Compromised repair of mutagenic O⁶-alkylguanine DNA adducts | nih.govresearchgate.net |

| Thioredoxin Reductase (TrxR) | Covalent modification of the active site selenocysteine | Disruption of redox homeostasis, increased oxidative stress, induction of apoptosis | cellmolbiol.orgnih.gov |

Cellular and Subcellular Responses to 1 Nitroso 1 Methyl 3 Ethylurea Exposure in Research Models

Induction of DNA Damage Response Pathways

Exposure to 1-Nitroso-1-methyl-3-ethylurea, and its close structural analog N-nitroso-N-ethylurea (NEU), initiates a robust DNA damage response (DDR). nih.govnih.gov These agents cause DNA damage by forming adducts at various positions on DNA bases, with O6-ethylguanine (O6-EtG) being a primary mutagenic lesion. nih.gov This damage, which includes both single- and double-strand breaks, activates key sensor kinases of the DDR cascade, namely Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.govnih.gov

Research on NEU has shown that it activates the major checkpoint signaling kinases, Chk1 and Chk2, in a temporally controlled manner. nih.govnih.gov The activation of the ATM-Chk2 pathway often precedes the activation of the ATR-Chk1 pathway. nih.gov This orchestrated response coordinates critical cellular processes such as arresting the cell cycle to allow time for repair, initiating DNA repair mechanisms, and, if the damage is too severe, triggering apoptosis. nih.govnih.gov Interestingly, this activation can occur independently of the mismatch repair (MMR) system, suggesting a direct recognition of the DNA lesions by the DDR machinery. nih.gov

| Pathway Component | Role in Response to this compound | Research Model |

| ATM Kinase | Sensor kinase that detects DNA double-strand breaks and initiates a phosphorylation cascade. nih.gov | Mammalian Cells |

| ATR Kinase | Sensor kinase that detects single-strand breaks and stalled replication forks. nih.gov | Mammalian Cells |

| Chk1 Kinase | Effector kinase, primarily activated by ATR, involved in S and G2/M checkpoint control. nih.gov | Mammalian Cells |

| Chk2 Kinase | Effector kinase, primarily activated by ATM, involved in G1/S and G2/M checkpoint control. nih.gov | Mammalian Cells |

Activation of DNA Repair Mechanisms (e.g., O6-methylguanine-DNA methyltransferase)

The primary mutagenic lesion induced by this compound is O6-alkylguanine. aacrjournals.org To counteract this, cells employ a specific DNA repair protein called O6-methylguanine-DNA methyltransferase (MGMT). nih.govaacrjournals.org MGMT functions as a suicide enzyme, directly transferring the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own sequence. aacrjournals.org This action restores the guanine base to its normal state in a single step, thereby preventing the G:C to A:T transition mutations that would otherwise occur during DNA replication. aacrjournals.orgresearchgate.net

The expression of the MGMT gene is a critical factor in cellular defense against alkylating agents. nih.gov Studies have shown that overexpression of MGMT in mouse models can reduce the incidence of tumors induced by alkylating agents. aimspress.com Conversely, the silencing of the MGMT gene, often through promoter hypermethylation, is observed in various human tumors and is associated with an increased susceptibility to G to A mutations in key genes like K-ras. aacrjournals.orgresearchgate.net This epigenetic silencing of MGMT highlights its crucial role in maintaining genomic integrity following exposure to compounds like this compound. researchgate.net

Role of Cell Cycle Checkpoints in Response to DNA Damage

Upon detecting DNA damage induced by agents like N-nitroso-N-ethylurea (NEU), the cell activates signaling pathways that lead to cell cycle arrest. nih.govnih.gov This pause provides a window for DNA repair mechanisms to operate before the damaged DNA is replicated or segregated into daughter cells. The activation of checkpoint kinases Chk1 and Chk2 is central to this process. nih.gov

Research indicates that the activation of these checkpoints is dependent on the phase of the cell cycle. nih.govnih.gov For instance, following NEU exposure, Chk2 is primarily activated during the G2/M phase, while the S phase is characterized by an immediate phosphorylation of Chk1 followed by a delayed Chk2 response. nih.govnih.gov This differential activation ensures a tailored response to the damage. Furthermore, studies on the related compound N-nitroso-N-methylurea (NMU) in rat models have demonstrated increased expression of key cell cycle regulators like p53 and its downstream target p21Cip1. kne-publishing.com The p21Cip1 protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and its induction can lead to cell cycle arrest, preventing the proliferation of cells with damaged DNA. kne-publishing.com

| Checkpoint | Key Proteins | Consequence of Activation |

| G1/S | p53, p21Cip1 | Prevents entry into the DNA synthesis (S) phase with damaged DNA. kne-publishing.com |

| S-phase | ATR, Chk1 | Slows or halts DNA replication to allow for repair of lesions. nih.gov |

| G2/M | ATM, Chk2 | Prevents entry into mitosis with damaged or incompletely replicated chromosomes. nih.govnih.gov |

Modulation of Apoptotic and Necrotic Cell Death Pathways

When DNA damage is extensive and cannot be repaired, cells can be eliminated through programmed cell death (apoptosis) or necrosis to prevent the propagation of mutations. bslonline.org this compound and related compounds can trigger both pathways. bslonline.orgscispace.comresearchgate.net Apoptosis is a controlled process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, while necrosis is a more chaotic process involving cell swelling and lysis. nih.gov

Studies in rat models with N-nitroso-N-methylurea (NMU)-induced tumors have shown that treatment with certain therapeutic agents can lead to increased apoptosis and necrosis within the tumor tissue. scispace.comresearchgate.net The choice between apoptosis and necrosis can depend on the intensity of the initial insult. nih.gov Mild insults may favor apoptosis, whereas intense exposure can lead to necrosis. nih.gov The DNA damage checkpoint signaling cascade plays a role in this decision, coordinating the cellular response to either promote survival through repair or initiate cell death. nih.gov In some cellular contexts, exposure to these nitrosoureas has been linked to the modulation of the NF-κB signaling pathway, which regulates various genes involved in both cell survival and death. bslonline.org

Alterations in Gene Expression and Protein Synthesis Profiles

Exposure to this compound and its analogs causes significant changes in cellular gene expression and protein synthesis as the cell responds to the genotoxic stress. researchgate.netresearchgate.netoup.com These alterations are part of a complex cellular program to manage DNA damage, control cell proliferation, and potentially initiate cell death.

In research models, N-nitroso-N-methylurea (NMU) has been shown to induce the expression of oncogenes like Ha-ras and c-myc, as well as the tumor suppressor gene p53, in various tissues. researchgate.net Specifically, the malignant activation of the H-ras-1 locus through single point mutations is a known consequence of NMU-induced carcinogenesis in rats. bslonline.orgaacrjournals.org Furthermore, studies investigating NMU-induced breast cancer in rats have reported significantly increased expression of cell cycle regulatory proteins Cyclin D1 and p21. researchgate.net Microarray analyses following exposure to related N-nitroso compounds have identified the modulation of broad cellular processes, including apoptosis, cell cycle regulation, DNA repair, and oxidative stress response pathways. oup.com These changes in gene and protein profiles reflect the cell's comprehensive effort to counteract the damaging effects of the alkylating agent.

Impact on Chromosomal Stability and Integrity

The DNA damage caused by this compound and other SN1-type alkylating agents poses a significant threat to chromosomal stability. researchgate.net The formation of DNA adducts, if not properly repaired, can lead to replication fork stalling and the generation of DNA strand breaks during replication. nih.govresearchgate.net These breaks can result in various types of chromosomal aberrations, including fragments, fusions, and asymmetric chromosomes. researchgate.net

Studies in mice have demonstrated that N-nitroso-N-methylurea can induce chromosomal aberrations and micronuclei in bone marrow cells. informaticsjournals.co.incdc.gov The micronucleus assay, which detects small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division, is a common method for assessing this type of damage. informaticsjournals.co.inmdpi.com Research using N-nitroso-N-ethylurea (ENU) has shown that it is a potent inducer of both sister-chromatid exchanges and chromosomal aberrations. capes.gov.br The resulting chromosomal instability is a hallmark of cancer and a critical mechanism through which these compounds exert their carcinogenic effects. researchgate.net

Mechanisms of Genotoxicity and Mutagenesis in Experimental Systems

Induction of Gene Mutations in Prokaryotic and Eukaryotic Assays

Currently, specific data from prokaryotic assays (such as the Ames test with Salmonella typhimurium) or standard eukaryotic gene mutation assays (like the mouse lymphoma assay) for 1-Nitroso-1-methyl-3-ethylurea are not available in the public domain based on conducted searches. While related N-nitroso compounds are well-documented mutagens in these systems, this specific data for this compound could not be retrieved.

Formation of Chromosomal Aberrations and Sister Chromatid Exchanges

There is a lack of specific studies detailing the induction of chromosomal aberrations or sister chromatid exchanges (SCE) in mammalian cells following exposure to this compound. Standard cytogenetic analyses that would quantify such effects for this particular compound are not presently found in the reviewed literature.

Quantitative Structure-Activity Relationships (QSAR) for Genotoxic Potential

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of chemicals based on their molecular structure. While general QSAR models exist for the broader class of N-nitroso compounds, specific models and predictive data focusing on the genotoxic potential of this compound have not been identified. Such an analysis would be necessary to quantitatively estimate its potential to cause genetic damage relative to its structural features.

Molecular Characterization of Mutational Spectra

Information on the precise types and frequencies of mutations (mutational spectrum) induced by this compound is sparse. However, one study investigating the long-term effects of the compound in a rat model reported the induction of subcutaneous undifferentiated sarcomas. nih.gov In the sarcoma tissues that developed, molecular analysis revealed a somatic point mutation in exon 2 of the KRAS oncogene. nih.gov The activation of the KRAS oncogene through this point mutation was suggested to contribute to the progression of the experimentally induced sarcomas. nih.gov Further characterization of the specific base substitutions (e.g., transitions, transversions) and their sequence context has not been detailed in the available literature.

Investigations into Carcinogenesis Mechanisms in Experimental Models

Initiation and Promotion of Neoplastic Transformation in Vitro

N-nitroso compounds are capable of inducing neoplastic transformation in various cell culture systems, providing a model to study the initial events of carcinogenesis. The exposure of non-tumorigenic cell lines to these alkylating agents can lead to the acquisition of malignant characteristics, such as anchorage-independent growth, focus formation, and tumorigenicity in vivo.

For instance, studies on the related compound N-methyl-N-nitrosourea (MNU) have shown that it can transform human prostate epithelial cells (RWPE-1) into a series of cell lines with progressively malignant phenotypes. researchgate.net These transformed cells exhibit increased invasive potential, mimicking the stages of tumor progression from localized to invasive cancer. researchgate.net Similarly, N-nitroso-N-ethylurea (NEU) has been demonstrated to induce neoplastic transformation in rat mammary epithelial cells. nih.gov In three-dimensional (3D) culture models, which more closely resemble in-vivo tissue architecture, NEU treatment disrupts the organized, polarized structure of MCF10A mammary acini, a key feature of malignant transformation. nih.gov This process often involves an epithelial-mesenchymal transition (EMT), where epithelial cells gain migratory and invasive properties. nih.gov

The process of transformation can be monitored through serial assays that detect the formation of dense foci of cells that have lost contact inhibition, a hallmark of cancer cells. pnas.orgnih.gov This progression can be observed over several rounds of cell culture at confluence, indicating a multi-step evolution toward a fully transformed state. pnas.orgnih.gov

Table 1: Summary of In Vitro Neoplastic Transformation Studies with N-Nitroso Compounds

| Compound | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| N-methyl-N-nitrosourea (MNU) | RWPE-1 (human prostate epithelial) | Derived tumorigenic cell lines with progressive malignant and invasive characteristics. | researchgate.net |

| N-nitroso-N-ethylurea (NEU) | MCF10A (human mammary epithelial) | Disruption of polarized 3D acinar structures, induction of transformation. | nih.gov |

| N-nitroso-N-methylurea (NMU) | NIH 3T3 (mouse fibroblast) | Undergoes spontaneous and induced neoplastic transformation when maintained at confluence. | pnas.orgnih.gov |

Organ-Specific Carcinogenesis in Rodent Models

Experimental studies in rodents have revealed that the carcinogenic effects of nitrosodialkylureas are often organ-specific, a phenomenon influenced by the chemical structure of the compound.

In comparative studies using F344 rats, 1-Nitroso-1-methyl-3-ethylurea was found to primarily induce tumors of the nervous system. nih.gov This contrasts with other structurally similar compounds administered under the same conditions. For example, N-nitrosodiethylurea and 1-nitroso-1-ethyl-3-methylurea (B1210126) predominantly caused tumors in the mammary gland, lung, and intestinal tract. nih.gov The tumorigenic effects of this compound parallel those of methylnitrosourea, suggesting a potential affinity of the methylating agent for receptors within the nervous system. nih.gov

The study of N-methyl-N-nitrosourea (MNU), a closely related compound, provides further insight into the molecular epidemiology of tumor induction. MNU is a potent carcinogen in multiple species and is widely used to induce mammary carcinomas in rats, which serve as a valuable model for human breast cancer. iiarjournals.orgiiarjournals.orgamegroups.orgresearchgate.net The incidence and latency of tumor development depend on factors such as the rat strain, with Sprague-Dawley and F344 rats being highly susceptible. amegroups.orgmedchemexpress.com

Table 2: Organ-Specific Tumor Induction by Nitrosodialkylureas in F344 Rats

| Compound | Primary Target Organs | Reference |

|---|---|---|

| This compound | Nervous system | nih.gov |

| Nitrosodimethylurea | Nervous system | nih.gov |

| Nitrosodiethylurea | Mammary gland, lung, intestinal tract, nervous system, testicular mesotheliomas | nih.gov |

| 1-Nitroso-1-ethyl-3-methylurea | Mammary gland, lung, intestinal tract, nervous system, testicular mesotheliomas | nih.gov |

Histopathological and Molecular Characterization of Induced Tumors

While this compound is primarily associated with tumors of the nervous system, detailed histopathological reports on these specific tumors are less common than for other N-nitroso compounds. nih.gov However, extensive characterization of tumors induced by the related agent MNU, particularly in the rat mammary gland, offers a clear picture of their nature.

MNU-induced mammary tumors in Sprague-Dawley rats are predominantly malignant adenocarcinomas. nih.goviiarjournals.orgresearchgate.netscialert.net Histopathological examination reveals various subtypes, with papillary and cribriform patterns being most frequent. iiarjournals.orgiiarjournals.org Other observed types include comedocarcinoma and tubular adenoma. nih.govscialert.net These tumors originate from the terminal end buds of the mammary ducts, which are analogous to the terminal ductal lobular units in humans, the proposed site of origin for human ductal carcinoma. nih.gov

Immunohistochemical analysis of these tumors often shows positive expression for hormone receptors like the progesterone (B1679170) receptor, indicating a similarity to hormone-dependent human breast cancers. iiarjournals.orgiiarjournals.orgnih.gov The cells are also characterized by the expression of cytokeratins and E-cadherin. iiarjournals.orgiiarjournals.org Proliferation markers such as Ki-67 are frequently expressed, and the level of expression can correlate with tumor volume. iiarjournals.org

Table 3: Histopathological Classification of MNU-Induced Mammary Tumors in Rats

| Histological Type | Classification | Frequency/Characteristics | References |

|---|---|---|---|

| Papillary-Cribriform Carcinoma | Malignant | Most frequent pattern observed. | iiarjournals.orgiiarjournals.org |

| Comedocarcinoma | Malignant | Characterized by necrotic centers. | nih.govscialert.netnih.gov |

| Tubular Adenocarcinoma | Malignant | Invasive glandular structures. | scialert.net |

| Tubular Adenoma | Benign | Benign epithelial neoplasm, less common. | iiarjournals.orgiiarjournals.org |

Influence on Oncogene Activation and Tumor Suppressor Gene Inactivation

The G:C to A:T transition mutations caused by O⁶-alkylguanine adducts are not random; they can occur at critical sites within genes that regulate cell growth and proliferation, leading to the activation of proto-oncogenes and the inactivation of tumor suppressor genes. aacrjournals.orgnih.gov

A classic example of this mechanism is the activation of the ras family of proto-oncogenes. In numerous studies of MNU-induced mammary tumors in rats, a high percentage of the tumors contain a specific activating mutation in the Ha-ras-1 gene. nih.govresearchgate.netiiarjournals.org This mutation is almost invariably a G to A transition at the second base of codon 12 (GGA → GAA), which results in the substitution of glutamic acid for glycine (B1666218) in the Ras protein. researchgate.netaacrjournals.org This single amino acid change locks the Ras protein in a permanently active state, leading to uncontrolled cell signaling and proliferation, a key step in tumor initiation. nih.gov The high specificity of this mutation in chemically induced tumors provides strong evidence for a direct causal link between the alkylating agent, the specific DNA adduct (O⁶-meG), and oncogene activation. nih.govaacrjournals.org

The same mutagenic mechanism can also lead to the inactivation of tumor suppressor genes. aacrjournals.org Point mutations within the coding sequence or regulatory regions of genes like p53 can abolish their function. aacrjournals.orgnih.gov The loss of p53, a critical guardian of the genome, removes a key checkpoint for cell cycle control and apoptosis, allowing cells with genomic damage to survive and proliferate, further contributing to neoplastic progression. aacrjournals.org While ras activation is a well-documented early event, the accumulation of additional genetic damage, including the inactivation of tumor suppressor genes, is necessary for the evolution of a normal cell into a malignant one. nih.govcapes.gov.br

Table 5: Genetic Alterations in N-Nitroso Compound-Induced Carcinogenesis

| Gene | Type of Alteration | Mechanism | Consequence | References |

|---|---|---|---|---|

| Ha-ras-1 | Proto-oncogene activation | G:C → A:T transition at codon 12 | Constitutive signaling for cell proliferation | nih.govresearchgate.netiiarjournals.orgaacrjournals.orgnih.gov |

| p53 | Tumor suppressor gene inactivation | G:C → A:T transition mutations | Loss of cell cycle control and apoptosis induction | aacrjournals.orgnih.gov |

| neu (ERBB2) | Proto-oncogene activation | Gene amplification or rearrangement | Overexpression, enhanced cell signaling | nih.govcapes.gov.br |

Analytical Methodologies for Research Applications

Spectroscopic and Chromatographic Techniques for Compound Detection in Experimental Matrices

Spectroscopic and chromatographic methods are fundamental to the qualitative and quantitative analysis of 1-Nitroso-1-methyl-3-ethylurea in various experimental samples.

Spectroscopic Methods: Differential UV spectroscopy has been employed to investigate the decomposition kinetics of N-ethyl-N-nitrosourea (ENU) in aqueous media. nih.gov This technique allows for the monitoring of changes in the UV spectrum as the compound degrades, enabling the calculation of first-order reaction rate constants. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized to identify the products formed during the decomposition of ENU and its interaction with DNA bases. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of ENU due to the compound's thermal instability, which generally prohibits the use of gas chromatography (GC). dtic.mil A common HPLC method involves direct injection of aqueous samples, such as salt water, onto a C-18 DB column with a mobile phase of methanol (B129727) and water, followed by detection using a UV spectrophotometer at a wavelength of 230 nm. dtic.mil

Reversed-phase HPLC is frequently used for the separation of N-nitroso-N-alkylureas. doi.orgnih.gov For enhanced sensitivity and selectivity, pre-column fluorescence derivatization can be performed. In one such method, ENU is derivatized with sodium sulfide, taurine, and o-phthalaldehyde (B127526) to form a fluorescent product that can be detected with high sensitivity. nih.gov The detection limits for this fluorescence derivatization method are in the picomole range. nih.gov Various HPLC systems, including adsorption and aqueous ammonia-modified adsorption chromatography, have been developed to separate nitrosourea (B86855) compounds from their synthetic precursors and decomposition products, with detection limits reported in the low nanogram range. doi.org

While GC is often unsuitable for intact ENU analysis, GC methods have been developed for other, more stable nitrosourea compounds after derivatization. nih.gov For instance, secondary amines in compounds like BCNU and MeCCNU can be derivatized with trifluoroacetic anhydride (B1165640) and analyzed by GC with an electron capture detector. nih.gov However, the thermal lability of ENU at temperatures around 104°C makes direct GC analysis impractical. dtic.mil

Table 1: Chromatographic Methods for N-ethyl-N-nitrosourea (ENU) Detection

| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Detector | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | C-18 DB | Methanol and Water | UV (230 nm) | Not specified | dtic.mil |

| HPLC-Fluorescence | Reversed-phase | Not specified | Fluorescence | 0.8 pmol / 200 µL | nih.gov |

| HPLC-UV | Reversed-phase, Adsorption | Varied | UV | 1–2 ng | doi.org |

Mass Spectrometry-Based Methods for Adduct Quantification

Mass spectrometry (MS) is a powerful tool for identifying and quantifying the adducts formed when this compound reacts with macromolecules like DNA. These adducts are critical in understanding the compound's biological activity.

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) is a highly sensitive method for the quantification of DNA adducts. researchgate.net While specific studies on ENU adducts are detailed, the methodology is exemplified by the analysis of dG-dC crosslinks induced by other nitrosoureas. researchgate.net This approach involves enzymatic digestion of DNA, followed by chromatographic separation of the adducted nucleosides and detection by MS/MS. researchgate.net The technique offers excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) in the femtomole (fmol) range. researchgate.net

Electron ionization mass spectrometry provides characteristic fragmentation patterns for the parent compound, N-ethyl-N-nitrosourea. nist.gov Furthermore, predictive calculations for various adducts of the molecule, such as protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) ions, are available and aid in the identification of the compound in complex mixtures using high-resolution mass spectrometry. uni.lu These predicted collision cross-section (CCS) values are valuable for advanced MS-based structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for 3-ethyl-1-methyl-1-nitrosourea

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 132.07675 | 124.9 | uni.lu |

| [M+Na]⁺ | 154.05869 | 131.3 | uni.lu |

| [M+K]⁺ | 170.03263 | 134.0 | uni.lu |

| [M+NH₄]⁺ | 149.10329 | 147.2 | uni.lu |

| [M-H]⁻ | 130.06219 | 128.4 | uni.lu |

Data derived from predictive modeling based on the compound's structure.

Immunochemical Assays for Detecting Biological Markers of Exposure

Immunochemical assays provide a highly specific and sensitive means of detecting biological markers of exposure to this compound, particularly its DNA adducts. These methods utilize antibodies that specifically recognize and bind to adducts like O⁶-ethyldeoxyguanosine (O⁶-EtdGuo), a key mutagenic lesion formed by ENU. nih.gov

Several types of immunochemical assays have been established for this purpose:

Radioimmunoassay (RIA): This is the most sensitive of the three described methods, capable of detecting as little as 0.05 pmol of O⁶-EtdGuo. nih.gov This sensitivity allows for the quantification of adducts at a molar ratio of approximately 3 x 10⁻⁷ (O⁶-EtdGuo to deoxyguanosine) in a 100 µg sample of ethylated DNA. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a non-radioactive alternative for adduct detection. nih.gov

Radioimmunosorbent Technique: This method also provides a means for quantifying specific DNA adducts. nih.gov

The development of high-affinity antibodies is critical to the success of these assays. nih.gov The approach of using immunochemical assays can, in principle, be extended to any DNA adduct for which specific antibodies can be generated. aacrjournals.org O⁶-alkylguanine adducts are considered valuable biomarkers for exposure to N-nitroso compounds. aacrjournals.org These biomarker detection methods are invaluable for molecular epidemiological studies, providing an integrated measure of carcinogen intake, metabolic activation, and delivery to target macromolecules. researchgate.net

Method Validation for Quantitative Research Studies

The validation of analytical methods is crucial to ensure the reliability, accuracy, and precision of quantitative data in research studies involving this compound. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For example, HPLC methods must demonstrate clear separation of the ENU peak from matrix interferences and degradation products. dtic.mil

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by generating a standard curve and assessing the correlation coefficient (R²), which should be close to 1. dtic.milaacrjournals.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net For highly sensitive methods like HPLC-MS/MS, the LOQ can be in the low femtomole range. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (CV). nih.govaacrjournals.orgresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. dtic.milresearchgate.net Recoveries for extraction procedures are expected to be high and reproducible. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Validation Parameters for a N-Nitroso-N-methylurea Immunochemical Assay

| Parameter | Result | Reference |

|---|---|---|

| Limit of Detection | 50 attomole O⁶-meG | aacrjournals.org |

| Sensitivity Limit | 1.5 adducts / 10⁹ nucleotides (using 10 µg DNA) | aacrjournals.org |

| Linearity (r²) | > 0.98 | aacrjournals.org |

| Coefficient of Variation (CV) | 2.5% (high range), 5.5% (low range) | aacrjournals.org |

This table presents data for a related compound, O⁶-methylguanine, illustrating typical validation characteristics for immunochemical assays of nitrosourea-induced adducts.

Structure Activity Relationship Sar Studies of 1 Nitroso 1 Methyl 3 Ethylurea Analogues

Impact of Alkyl Group Substitutions on Reactivity and Biological Activity

The nature of the alkyl groups attached to the N-nitroso-N-alkylurea backbone significantly influences the compound's reactivity and subsequent biological effects. The primary mechanism of action for these compounds involves the generation of highly reactive alkylating species. researchgate.net The stability of the parent compound and the nature of the alkylating agent formed are directly dependent on the attached alkyl groups.

Research has shown that the rate of decomposition of N-nitroso-N-alkylureas, which leads to the formation of the ultimate alkylating species (alkyldiazonium ions), is affected by the alkyl substituents. lookchem.com For instance, the transition from a methyl group (as in N-Nitroso-N-methylurea, MNU) to an ethyl group (as in N-Nitroso-N-ethylurea, ENU) alters the biological outcome. While both are potent carcinogens, they often exhibit different organ specificities in experimental models. nih.gov

Generally, increasing the chain length or branching of the alkyl group can affect the lipophilicity of the molecule, which in turn can influence its distribution in the body and its ability to cross cell membranes. Steric hindrance at the α-carbon (the carbon adjacent to the nitroso group) can reduce the rate of metabolic activation, which is a critical step for the carcinogenicity of some N-nitroso compounds like nitrosamines. microbiozindia.com For N-nitrosoureas, which are direct-acting alkylating agents, the structure of the alkyl group directly impacts the properties of the resulting carbocation, influencing its reactivity with cellular nucleophiles like DNA. microbiozindia.com

The table below summarizes the impact of different alkyl substitutions on the biological activity of N-nitrosourea analogues.

| Alkyl Group at N1 | Alkyl Group at N3 | Observed Biological Activity Effects |

| Methyl | Ethyl (MNEU) | Potent carcinogen and mutagen. nih.gov |

| Methyl | None (MNU) | Highly potent carcinogen and mutagen, often used as a reference compound. microbiozindia.commedchemexpress.comwikipedia.org |

| Ethyl | None (ENU) | Potent carcinogen and mutagen with distinct organ tropism compared to MNU. microbiozindia.comnih.gov |

| 2-Chloroethyl | Cyclohexyl (CCNU) | Possesses antineoplastic activity, but also significant myelosuppression. nih.govaacrjournals.org |

| Methyl | 2-Phenylethyl | A known analogue with studied properties. |

Correlation Between Molecular Structure and DNA Alkylation Specificity

The molecular structure of 1-Nitroso-1-methyl-3-ethylurea and its analogues dictates the specificity of DNA alkylation, which is a key event in their mutagenic and carcinogenic mechanisms. These compounds decompose to form electrophilic species that react with nucleophilic sites on DNA bases. researchgate.net

The primary sites of alkylation are the oxygen and nitrogen atoms of the DNA bases. mdpi.com The O⁶-position of guanine (B1146940) is a particularly critical target, as alkylation at this site can lead to mispairing during DNA replication (O⁶-alkylguanine pairing with thymine (B56734) instead of cytosine), resulting in G:C to A:T transition mutations. researchgate.net The formation and persistence of O⁶-alkylguanine adducts in specific tissues often correlate with the site of tumor induction.

The nature of the alkyl group (methyl vs. ethyl) influences the reaction mechanism with DNA. Ethylating agents like ENU tend to show a higher ratio of O-alkylation to N-alkylation compared to methylating agents like MNU. This difference in reactivity can lead to different mutational spectra and carcinogenic potencies. For instance, the ethyl group from ENU is more likely to react with the oxygen atoms of DNA bases, which is considered a highly mutagenic event.

| Alkylating Agent | Primary DNA Adducts | Mutagenic Consequence |

| Methyldiazonium ion (from MNU/MNEU) | N⁷-methylguanine, O⁶-methylguanine, N³-methyladenine | High potential for G:C to A:T transitions. medchemexpress.com |

| Ethyldiazonium ion (from ENU) | N⁷-ethylguanine, O⁶-ethylguanine, O⁴-ethylthymine | High potential for G:C to A:T and T:A to C:G transitions. |

| 2-Chloroethyldiazonium ion (from chloroethylnitrosoureas) | Forms DNA-DNA cross-links | Leads to strand breaks and inhibition of DNA replication. nih.gov |

SAR in Relation to Mutagenic and Carcinogenic Potency in Experimental Models

The mutagenic and carcinogenic potency of this compound and its analogues are strongly dependent on their chemical structure. nih.gov SAR studies aim to establish a quantitative relationship between the molecular features of these compounds and their biological activity. researchgate.net

Several structural features have been identified as key determinants of the carcinogenic potency of N-nitroso compounds:

The nature of the alkyl groups: As discussed, the type of alkyl group influences the reactivity and the type of DNA damage. Simple alkyl groups like methyl and ethyl generally confer high carcinogenic potential. microbiozindia.com

Stability of the molecule: The rate of decomposition under physiological conditions determines the availability of the alkylating agent. Compounds that decompose too quickly may not reach target tissues, while those that are too stable may be excreted before they can exert a toxic effect.

Lipophilicity: The ability of the compound to pass through biological membranes and distribute to various organs is influenced by its lipophilicity, which is in turn determined by the alkyl substituents.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the carcinogenic potency of nitroso compounds based on their structural parameters. nih.gov These models often use topological and quantum chemical descriptors to correlate the molecular structure with experimental carcinogenicity data. Such models have successfully accounted for a significant portion of the variance in the experimental carcinogenic activity of sets of nitroso compounds. nih.govresearchgate.net

Experimental studies in animal models have provided a wealth of data for SAR analysis. For example, N-nitroso-N-alkylureas are known to induce tumors in the nervous system of rats, while nitrosamines more commonly target the liver and esophagus. nih.gov The specific organ tropism is a reflection of the compound's metabolic activation (for nitrosamines) or chemical reactivity and distribution (for nitrosoureas), all of which are governed by its structure. nih.gov The table below provides a summary of the carcinogenic potency of some N-nitrosourea analogues in experimental models.

| Compound | Experimental Model | Carcinogenic Potency | Primary Target Organs |

| This compound (MNEU) | Rat | High | Nervous system, soft tissues. nih.gov |

| N-Nitroso-N-methylurea (MNU) | Rat | High | Mammary gland, stomach, nervous system. nih.govmedchemexpress.com |

| N-Nitroso-N-ethylurea (ENU) | Rat | High | Nervous system, kidney, hematopoietic system. nih.govnih.gov |

| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | Rodents | High | Brain, lung. nih.gov |

Historical Context and Utility in Scientific Research

Comparative Studies with Other Nitrosourea (B86855) Compounds (e.g., MNU, ENU)

Comparative studies involving NMEU and other N-nitrosourea compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), have been crucial in elucidating the structure-activity relationships of these alkylating agents. nih.govscience.govmedcraveonline.com These compounds differ in the alkyl group they transfer to DNA, which influences their mutagenic potency and the types of DNA adducts they form. science.govmdpi.com

MNU and ENU are well-characterized SN1-type alkylating agents that can form adducts at various oxygen and nitrogen atoms within DNA bases. medcraveonline.commdpi.com ENU is noted for being a highly potent mutagen, often more so than MNU in certain experimental systems. nih.govscience.gov For instance, in human diploid fibroblasts, MNU was found to be a weak mutagen, whereas ENU demonstrated extreme potency. nih.gov This difference is partly attributed to the cell's ability to repair the specific DNA lesions induced by each compound. nih.gov

The proportion of different types of DNA adducts, particularly the highly mutagenic O-alkylations, varies between these compounds. oup.com For example, ENU produces a significantly higher proportion of phosphotriesters (PTEs) in DNA compared to MNU. oup.com The table below summarizes key characteristics of these related compounds.

| Compound | Molecular Formula | Key Characteristics |

| 1-Nitroso-1-methyl-3-ethylurea (NMEU) | C4H9N3O2 | A potent mutagenic and carcinogenic N-nitrosourea compound used in research. cabidigitallibrary.orguni.lu |

| N-methyl-N-nitrosourea (MNU) | C2H5N3O2 | An alkylating agent that transfers a methyl group to nucleobases, leading to AT:GC transition mutations. nih.govwikipedia.org It is considered a reliable carcinogen for research purposes. wikipedia.org |

| N-ethyl-N-nitrosourea (ENU) | C3H7N3O2 | A highly potent mutagen and alkylating agent that transfers an ethyl group to nucleobases. nih.govscience.gov It is widely used for inducing mutations in genetic research. nih.gov |

Contribution to Understanding DNA Damage and Repair Mechanisms

NMEU and its counterparts have been instrumental in advancing our knowledge of DNA damage and the intricate network of repair pathways that cells employ to maintain genomic integrity. science.govnih.gov As alkylating agents, these compounds introduce lesions such as O6-alkylguanine and N-alkylated bases into the DNA. mdpi.comnih.gov

The presence of these adducts can trigger a complex cellular response, known as the DNA damage checkpoint, which can lead to cell cycle arrest, activation of DNA repair, or apoptosis. nih.govnih.gov Research using N-nitroso-N-ethylurea (NEU), a compound closely related to NMEU, has shown that it can activate major checkpoint signaling kinases, Chk1 and Chk2, and induce both single and double-strand DNA breaks. nih.gov

The primary DNA repair pathways involved in correcting the damage induced by these agents include:

Base Excision Repair (BER): This pathway is responsible for removing small, non-bulky DNA lesions, such as those resulting from methylation. wou.edumdpi.comnih.gov

Nucleotide Excision Repair (NER): This mechanism repairs bulky DNA adducts that distort the DNA helix. wou.edumdpi.comoup.com

Mismatch Repair (MMR): MMR corrects mismatched base pairs that can arise during DNA replication, sometimes as a consequence of mispairing with an alkylated base. wou.edumdpi.com

Direct Reversal of Damage: Some lesions, like O6-methylguanine, can be directly repaired by enzymes such as O6-alkylguanine-DNA alkyltransferases (AGTs). nih.gov The efficiency of this repair can vary significantly between different tissues. nih.gov

Studies with these compounds have demonstrated that the type of alkylating agent influences the repair pathway engaged. medcraveonline.com For example, the repair of bases alkylated by smaller alkyl groups is often handled by BER, while bulkier adducts may be removed by NER. medcraveonline.com The interplay between different repair pathways in response to the complex spectrum of DNA damage induced by compounds like NMEU is an area of ongoing investigation. elifesciences.org

The following table details some of the specific DNA adducts formed by these agents and the primary repair mechanisms involved.

| DNA Adduct | Forming Agent(s) | Primary Repair Mechanism(s) | Significance |

| O6-methylguanine (O6-MeG) | MNU | O6-alkylguanine-DNA alkyltransferase (AGT), Mismatch Repair (MMR) | Highly mutagenic, can lead to G to A transition mutations. nih.govnih.gov |

| 7-methylguanine (N7-MeG) | MNU | Base Excision Repair (BER) | The most abundant methylation product, but less mutagenic than O6-MeG. nih.govelifesciences.org |

| 3-methyladenine (N3-MeA) | MNU | Base Excision Repair (BER) | A cytotoxic lesion that can block DNA replication. nih.govnih.gov |

| O6-ethylguanine (O6-EtG) | ENU | O6-alkylguanine-DNA alkyltransferase (AGT), Mismatch Repair (MMR) | A highly mutagenic lesion. |

| Phosphotriesters (PTEs) | MNU, ENU | Potentially repaired by specific enzymes, can also spontaneously hydrolyze to create strand breaks. oup.com | Can affect DNA stability and lead to single-strand breaks. oup.com |

Emerging Areas and Future Research Directions

Application of Advanced Omics Technologies in Mechanistic Studies

The advent of "omics" technologies offers unprecedented opportunities to dissect the molecular perturbations induced by N-nitroso compounds. High-throughput transcriptomics (HTTr), proteomics, metabolomics, and genomics can provide a global view of the cellular response to chemical exposure, moving beyond single-endpoint analyses.

Future research could apply these technologies to 1-Nitroso-1-methyl-3-ethylurea to:

Identify Gene Expression Signatures: Toxicogenomics, particularly using HTTr platforms, can rapidly evaluate global changes in gene expression in response to exposure. nih.gov This can help identify key pathways and biological processes affected, such as DNA damage response, cell cycle regulation, apoptosis, and cellular stress responses. For example, studies on the related compound ENU have utilized single-cell whole-genome sequencing to quantitatively analyze somatic mutation burdens and identify selection against deleterious variants in specific genetic pathways. biorxiv.orgbiorxiv.org

Uncover Proteomic and Metabolomic Shifts: Proteomics can identify alterations in protein expression and post-translational modifications, such as the phosphorylation of histone H2A.X (γ-H2AX), a critical marker of the DNA damage response. nih.gov Metabolomics can reveal changes in cellular metabolism, such as shifts in glucose metabolism, which have been observed in response to MNU. researchgate.net

Elucidate Mutational Landscapes: Advanced sequencing techniques can map the specific types and frequencies of DNA mutations induced by the compound. ENU, for instance, is known to preferentially cause A:T to T:A transversions and AT to GC transitions. wikipedia.org Determining the unique mutational signature of this compound would provide crucial insights into its genotoxic mechanisms.

Table 1: Applications of Omics Technologies in Nitrosourea (B86855) Research

| Omics Technology | Application in Studying Nitrosoureas | Example from Related Compounds (MNU/ENU) |

|---|---|---|

| Genomics / Toxicogenomics | Identifying gene expression changes, mutational signatures, and affected cellular pathways. | Single-cell whole-genome sequencing to analyze mutation burden and selection in ENU-treated fibroblasts. biorxiv.orgbiorxiv.org |

| Transcriptomics (HTTr) | Rapidly profile global gene expression to determine points of departure and mechanisms of toxicity. | Used to evaluate cellular responses to various chemicals, including N-Nitrosourea, in HepaRG cells. nih.gov |

| Proteomics | Detecting changes in protein expression and post-translational modifications indicative of cellular damage. | Detection of γ-H2AX and PARP activation in response to ENU-induced DNA damage. nih.gov |

| Metabolomics | Analyzing shifts in metabolic pathways as a consequence of chemical exposure. | MNU was found to induce changes in glucose metabolism in the brains of mice. researchgate.net |

Development of Novel Experimental Models for Investigating Compound Effects

Advancements in experimental models are crucial for creating more biologically relevant systems to study the effects of compounds like this compound. Research is moving beyond traditional cell cultures and animal models to more sophisticated systems that better recapitulate human physiology and disease.

Future research directions include:

Organ-Specific Models: The development of animal models that target specific organs is a significant area of research. For example, N-methyl-N-nitrosourea (MNU) has been used extensively to create models of mammary cancer in rats. nih.gov A novel approach involves the intraductal administration of MNU, which induces tumors at predictable locations, allowing for more consistent studies of tumor progression and response to therapy. nih.gov

Species-Specific Models: Different species can exhibit varied responses to the same compound. Establishing models in alternative species, such as zebrafish, offers new avenues for investigation. An MNU-induced retinal degeneration model in zebrafish has been developed to study photoreceptor loss and regeneration, leveraging the unique regenerative capabilities of this species. plos.org

Disease-Specific Models: N-nitroso compounds are used to model specific human diseases. MNU is widely used to induce photoreceptor degeneration in rodents, creating a valuable model for studying diseases like retinitis pigmentosa. researchgate.netplos.org It has also been used to induce apoptosis in lens epithelial cells and corneal endothelial cells to model other ocular diseases. arvojournals.org

Table 2: Novel Experimental Models for Investigating Nitrosourea Effects

| Model Type | Description | Investigative Purpose | Example with Related Compound (MNU) |

|---|---|---|---|

| Organ-Specific Mammary Tumor Model | Intraductal (i.duc) administration of the compound into rat mammary glands. | To create tumors at predictable locations for studying carcinogenesis and therapeutic response. | i.duc injection of MNU induced stable carcinomas in situ in rat mammary glands. nih.gov |

| Retinal Degeneration Model (Zebrafish) | Induction of photoreceptor cell death in zebrafish. | To study mechanisms of retinal degeneration and the potential for regeneration. | MNU treatment in zebrafish caused apoptosis of rod photoreceptors, triggering a regenerative response. plos.org |

| Ocular Disease Model (Rat/Rabbit) | Induction of apoptosis in lens and corneal cells. | To develop animal models for diseases affecting the lens and cornea. | MNU administration induced apoptosis in lens epithelial cells and corneal endothelial cells. arvojournals.org |

Integration of Computational Chemistry in Predicting Reactivity and Biological Outcomes

Computational chemistry and in silico modeling are becoming indispensable tools for predicting the behavior of chemical compounds, reducing the need for extensive experimental testing. These methods can model molecular interactions, predict reactivity, and estimate toxicological endpoints.

For this compound, future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate a compound's structural or physicochemical properties with its biological activity or toxicity. For N-nitroso compounds, QSAR models have been developed to predict acute oral toxicity (LD50). mdpi.comresearchgate.net These studies have shown that toxicity is often dependent on factors like polarizability, ionization potential, and the presence of certain chemical bonds. mdpi.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict molecular properties and reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnih.gov Such calculations have been used to study the adsorption behavior of nitrosourea on nanomaterials, providing insights into its potential use in drug delivery systems. nih.govworldscientific.com